molecular formula C14H8F5N B12845623 5-Pentafluorophenyl-2,3-dihydro-1H-indole

5-Pentafluorophenyl-2,3-dihydro-1H-indole

Cat. No.: B12845623
M. Wt: 285.21 g/mol
InChI Key: NCVUHFXAPILPQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentafluorophenyl-2,3-dihydro-1H-indole typically involves the reaction of pentafluorophenylhydrazine with cyclohexanone under acidic conditions. The Fischer indole synthesis is a common method used, where methanesulfonic acid is employed as a catalyst under reflux conditions in methanol .

Industrial Production Methods

Industrial production methods for fluorinated indole derivatives often involve large-scale Fischer indole synthesis. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

5-Pentafluorophenyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antinociceptive and Analgesic Properties
Research indicates that indole derivatives, including 5-pentafluorophenyl-2,3-dihydro-1H-indole, exhibit significant antinociceptive effects. Studies have shown that compounds with similar structures can effectively treat various pain conditions such as migraines, chronic pain, and neuropathic pain by acting on nitric oxide synthase pathways . The ability of these compounds to modulate pain responses makes them candidates for developing new analgesics.

Antimicrobial Activity
Indole derivatives have been evaluated for their antimicrobial properties. For instance, studies have demonstrated that related compounds exhibit moderate to strong activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways . The pentafluorophenyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy.

Biological Research

Cancer Therapeutics
Indoles are known for their anticancer properties. The structural features of this compound may allow it to interact with biological targets involved in cancer progression. Recent studies have focused on the synthesis of indole derivatives that demonstrate selective inhibition of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The exploration of its derivatives could lead to new cancer treatments.

Neuroprotective Effects
There is growing interest in the neuroprotective capabilities of indole compounds. Specifically, this compound has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis. This property is crucial in developing therapies for neurodegenerative diseases like Alzheimer's and Parkinson's .

Materials Science

Organic Electronics
The unique electronic properties of indole derivatives make them suitable for applications in organic electronics. Research has shown that compounds like this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics . The incorporation of fluorinated groups enhances stability and performance in electronic devices.

Case Studies

Study Focus Findings
Antinociceptive EffectsDemonstrated effectiveness in treating migraines and chronic pain conditions through modulation of nitric oxide synthase pathways.
Antimicrobial ActivityShowed moderate activity against E. coli and S. aureus, suggesting potential as an antimicrobial agent.
Cancer TherapeuticsInduced apoptosis in cancer cell lines, indicating its potential as a therapeutic agent against cancer.
Organic ElectronicsUtilized in OLEDs demonstrating enhanced stability and charge transport efficiency due to fluorination.

Mechanism of Action

The mechanism of action of 5-Pentafluorophenyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoroindole
  • 3-Fluoroindole
  • 5-Bromoindole
  • 5-Chloroindole

Comparison

5-Pentafluorophenyl-2,3-dihydro-1H-indole is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more potent in biological applications compared to other fluorinated indole derivatives .

Biological Activity

5-Pentafluorophenyl-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article synthesizes available research findings on the biological activity of this compound, focusing on its antitumor effects and antimicrobial properties.

Structure and Synthesis

This compound is characterized by the presence of a pentafluorophenyl group, which enhances its reactivity and biological efficacy. The synthesis of this compound often involves the use of advanced organic synthesis techniques that allow for the selective introduction of the pentafluorophenyl moiety onto the indole framework.

Antitumor Activity

Recent studies have highlighted the enhanced antitumor properties of compounds derived from indole structures, particularly those substituted with fluorinated phenyl groups. For instance, a study found that derivatives of diindolylmethane with pentafluorophenyl substitutions exhibited significantly increased anti-proliferative effects across various cancer cell lines.

Key Findings:

  • Cell Lines Tested : The compound was evaluated against several carcinoma cell lines including BxPC-3 (pancreas), LNCaP (prostate), and MDA-MB-231 (breast) .
  • IC50 Values : The IC50 values for 5-pentafluorophenyl derivatives ranged from 6.2 μM to 6.4 μM, indicating potent activity against androgen-responsive and refractory prostate cancer cells .
  • Mechanism of Action : The mechanism involves the induction of apoptosis and inhibition of cell growth, which is attributed to the compound's ability to interfere with specific cellular signaling pathways involved in tumor proliferation .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been investigated for its antimicrobial potential. Preliminary studies suggest that compounds with similar structures exhibit moderate antimicrobial activity against various pathogens.

Antimicrobial Efficacy:

  • Microorganisms Tested : The compound was tested against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans.
  • Results : While specific MIC values for this compound were not detailed in the available literature, related compounds have shown promising results with significant inhibition zones against these microorganisms .

Comparative Analysis

The following table summarizes the biological activities reported for 5-pentafluorophenyl derivatives compared to other known compounds:

CompoundActivity TypeIC50 (μM)Remarks
5-Pentafluorophenyl-DIH-IndoleAntitumor6.2 - 6.4Effective against prostate cancer cell lines
DiindolylmethaneAntitumor10 - 20Lower efficacy compared to pentafluorophenyl derivatives
Thiourea DerivativesAnticancer1.29 - 14Broad-spectrum activity across various cancers
Fluoroaryl DerivativesAntimicrobialNot specifiedModerate activity against tested pathogens

Case Studies and Research Findings

Several case studies have documented the biological effects of similar indole derivatives. For example, a study focusing on diindolylmethane derivatives found that introducing fluorinated groups significantly improved their anticancer properties through enhanced apoptosis induction . Another investigation into thiourea derivatives indicated that structural modifications could lead to varied biological activities, emphasizing the importance of molecular structure in determining efficacy .

Properties

Molecular Formula

C14H8F5N

Molecular Weight

285.21 g/mol

IUPAC Name

5-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H8F5N/c15-10-9(11(16)13(18)14(19)12(10)17)7-1-2-8-6(5-7)3-4-20-8/h1-2,5,20H,3-4H2

InChI Key

NCVUHFXAPILPQU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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